4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-4(2)5-6(9(14)15)16-8(12-5)7-10-3-11-13-7/h3-4H,1-2H3,(H,14,15)(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKFMKLDXUQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)C2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517761-42-0 | |
| Record name | 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the triazole ring or the isopropyl group.
Substitution: : Substitution reactions can introduce new substituents at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized thiazole derivatives, reduced triazole derivatives, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, leading to changes in their activity. The isopropyl group can enhance the compound's binding affinity and selectivity. The exact pathways and molecular targets involved depend on the specific application and biological system.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Thiazole-Triazole Hybrids
- Compound 9c (): Structure: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide with a triazole-phenoxymethyl linker. Key Differences: Lacks the carboxylic acid group but includes a bromophenyl-thiazole and triazole-phenoxymethyl chain. Exhibited strong docking affinity in computational studies, suggesting enhanced target binding compared to simpler triazole-thiazole systems.
Compounds 4 and 5 ():
Structure: 4-(4-chlorophenyl/fluorophenyl)-2-(pyrazolyl-triazolyl)thiazole.
Key Differences: Chloro/fluorophenyl substituents and pyrazole-triazole linkers confer rigidity and planar geometry, improving crystallinity. Both showed isostructural triclinic packing, which may influence bioavailability.
Triazole-Thioacetohydrazides ():
Structure: N′-substituted-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. Key Differences: Thioacetohydrazide side chains and phenylaminoethyl groups enhance cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The thioether linkage may improve membrane permeability compared to carboxylic acid derivatives.
Physicochemical Properties
Biological Activity
The compound 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a member of the thiazole and triazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Formula : C11H14N4O2S
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
- CAS Number : [1248217-53-9]
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been shown to act as an inhibitor of mitotic kinesins such as HSET (KIFC1), which are crucial for proper mitotic spindle formation in cancer cells. By disrupting these processes, the compound can induce multipolar mitosis leading to cell death in cancerous cells.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness as an anticancer agent:
- Inhibition of HSET : The compound has shown micromolar inhibition of HSET in vitro, leading to increased multipolar mitosis in centrosome-amplified cancer cells. For instance, treatment with the compound at concentrations around 15 μM resulted in a significant increase in multipolarity in DLD1 human colon cancer cell lines .
| Concentration (μM) | Multipolar Mitosis (%) |
|---|---|
| 0 | 10 |
| 15 | 21 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : In vitro studies have indicated that derivatives based on thiazole and triazole structures exhibit moderate to good activity against Mycobacterium tuberculosis. The presence of specific substituents on the triazole ring enhances the bioavailability and selectivity against bacterial targets .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 15.6 | 31.25 |
| Compound B | 7.8 | 15.6 |
Case Studies
- Study on Cancer Cell Lines : A study involving DLD1 colon cancer cell lines demonstrated that treatment with the compound led to a notable increase in multipolar mitosis without affecting diploid cells. This suggests a selective action against cancerous cells .
- Antimicrobial Efficacy Against M. tuberculosis : In a comparative study with known antitubercular agents like INH (Isoniazid), certain derivatives showed better activity profiles and were highlighted for their potential use in developing new therapeutic strategies against tuberculosis .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via S-alkylation or cyclocondensation reactions. For example, refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water (1:1 v/v) under basic conditions (KOH) yields thiazole-carboxylic acid derivatives. Reaction optimization includes adjusting stoichiometry (1:1 molar ratio of triazole-thione to alkylating agent), solvent polarity, and reaction time (typically 1–3 hours). Characterization via ¹H-NMR (400 MHz, DMSO-d6) and LC-MS confirms product purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H-NMR : Analyze in DMSO-d6 with TMS as an internal standard to confirm proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm).
- LC-MS : Employ electrospray ionization (ESI) in positive mode to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min to assess purity .
Q. How can molecular docking be utilized to predict the biological interactions of this compound?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry with Gaussian09 at the B3LYP/6-31G(d) level. Dock into target protein active sites (e.g., PDB ID: 1XYZ) with a grid box size of 20 ų. Analyze binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., triazole-thiazole interactions with catalytic residues). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between derivatives of this compound?
- Methodological Answer : Discrepancies often arise from substituent effects on solubility or steric hindrance. For example, converting the carboxylic acid to salts (e.g., morpholinium salts) may reduce antiradical activity due to blocked carboxyl groups. To resolve:
Q. What computational approaches are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is ideal. Key steps:
- Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
- Perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution.
- Validate with experimental UV-Vis spectra (e.g., λmax at 280–320 nm in ethanol) .
Q. What strategies are effective in improving the hydrolytic stability of the thiazole-carboxylic acid moiety?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., isopropyl groups) at the 4-position to hinder nucleophilic attack.
- pH Control : Maintain pH > 6.0 during storage to prevent acid-catalyzed degradation.
- Lyophilization : Store as a lyophilized powder at -20°C to minimize hydrolysis.
- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .
Q. How to analyze thermodynamic parameters during chromatographic separation of this compound?
- Methodological Answer : Use hydrophilic interaction chromatography (HILIC) with a silica column. Calculate:
- Retention Factor (k) : Measure at 25–40°C to assess temperature dependence.
- ΔH° and ΔS° : Derive from van’t Hoff plots (ln k vs. 1/T).
Typical values for triazole-thiazole derivatives: ΔH° = -15 to -25 kJ/mol, ΔS° = -40 to -60 J/(mol·K), indicating entropy-driven retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
